4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide
Description
Properties
IUPAC Name |
4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O5S/c1-38-23-7-4-6-22(16-23)32-27(35)19-40-30-33-26-10-3-2-9-25(26)29(37)34(30)18-20-11-13-21(14-12-20)28(36)31-17-24-8-5-15-39-24/h2-4,6-7,9-10,16,20-21,24H,5,8,11-15,17-19H2,1H3,(H,31,36)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLCNLPENDFCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the methoxyaniline group, and subsequent functionalization to introduce the sulfanyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structures have demonstrated anticancer properties. The quinazoline moiety is known for its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Enzyme Inhibition
As an enzyme inhibitor, this compound could be developed for therapeutic use in conditions where modulation of enzyme activity is beneficial. For example, inhibiting cytochrome P450 enzymes can enhance the effectiveness of co-administered drugs by preventing their metabolism.
Potential for Drug Development
Given its complex structure and biological activity, this compound serves as a lead candidate for further drug development. Its unique properties may allow for modifications that enhance potency or selectivity against particular targets.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the anticancer effects of similar quinazoline derivatives. The results showed that these compounds could significantly inhibit the growth of breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Enzyme Interaction
Research focusing on enzyme kinetics has shown that derivatives of quinazoline compounds exhibit significant inhibition against cytochrome P450 enzymes. This finding opens avenues for developing drugs that require careful modulation of metabolic pathways.
Mechanism of Action
The mechanism of action of 4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ()
- Structural similarities: Both compounds contain a carboxamide group and an aromatic system (quinazolinone vs. chromene).
- Differences : Compound A lacks the sulfanyl linker, cyclohexane ring, and oxolan side chain. Its sulfamoylphenyl group enhances solubility but reduces lipophilicity compared to the 3-methoxyphenyl group in the target compound .
Compound B: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a, )
- Structural similarities : Both feature carboxamide and aromatic substituents.
- Differences: Compound B’s hydrazinylidene-cyano system provides planar geometry, contrasting with the 3D flexibility of the target compound’s cyclohexane and oxolan groups. This impacts binding to hydrophobic pockets in enzymes .
Functional Group Analogues
Compound C : 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid ()
- Similarities : Both incorporate cyclohexane-carboxylic acid derivatives.
Table 1: Physicochemical Properties
Research Findings and Mechanistic Insights
- Stereochemical Influence : The oxolan side chain in the target compound introduces chirality, which may enhance selectivity for asymmetric enzyme binding sites compared to planar analogues like Compound B .
- Cyclohexane vs. Chromene : The cyclohexane-carboxamide moiety provides conformational flexibility, likely improving adaptability to enzyme active sites compared to the rigid chromene system in Compound A .
Biological Activity
The compound 4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide, also known as K284-4743, is a complex organic molecule with potential biological activities. Its structure includes a quinazoline moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of K284-4743 is C30H36N4O5S, and it features multiple functional groups that contribute to its biological properties. The compound is characterized by a quinazoline ring system, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Biological Activity Overview
K284-4743 has been included in various screening libraries for its potential therapeutic applications, particularly in the context of antiviral and anti-inflammatory activities. The compound's structure suggests it may interact with multiple biological targets.
Antiviral Activity
The compound has been categorized within antiviral libraries, indicating its potential effectiveness against viral infections. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on viral replication mechanisms.
Anti-inflammatory Activity
Research indicates that derivatives of quinazoline compounds often demonstrate cyclooxygenase-2 (COX-2) inhibitory activity. For instance, related compounds have shown COX-2 inhibition rates of up to 47.1% at concentrations of 20 μM, suggesting that K284-4743 may possess similar anti-inflammatory properties due to its structural analogies with known COX inhibitors .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to K284-4743 can inhibit various enzymes involved in inflammatory pathways. For example:
- COX Inhibition : A study found that certain quinazoline derivatives exhibited significant COX-2 inhibition, which is crucial for developing anti-inflammatory drugs .
| Compound | COX Inhibition (%) | Concentration (μM) |
|---|---|---|
| K284-4743 (analog) | 47.1 | 20 |
| Celecoxib | 80.1 | 1 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions between K284-4743 and target proteins. These studies suggest that the compound may bind effectively to COX enzymes, potentially blocking the inflammatory pathways that lead to pain and swelling.
Q & A
Q. Key purification steps :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) .
- Crystallization : Ethanol/water mixtures to isolate crystalline intermediates .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. Advanced
- Functional group variation : Systematically replace substituents (e.g., 3-methoxyphenyl with fluorophenyl or pyridyl) to assess effects on target binding .
- Pharmacophore modeling : Use docking software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors).
- In vitro assays : Measure IC50 values against relevant targets (e.g., kinase inhibition) and correlate with structural modifications.
Q. Example SAR Table :
| Substituent Modification | Bioactivity (IC50 nM) | Solubility (µg/mL) |
|---|---|---|
| 3-Methoxyphenyl | 120 | 15 |
| 4-Fluorophenyl | 85 | 10 |
| Pyridin-3-yl | 150 | 25 |
What analytical techniques are critical for structural elucidation?
Q. Basic
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve stereochemistry (e.g., cyclohexane ring conformation) .
- NMR spectroscopy : 2D experiments (HSQC, HMBC) to confirm sulfanyl and carboxamide linkages .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 567.2345) .
How can conflicting data between crystallographic and computational models be resolved?
Q. Advanced
- Cross-validation : Refine crystallographic data with SHELXL and compare with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level).
- Dynamic analysis : Perform molecular dynamics (MD) simulations (e.g., AMBER) to assess conformational flexibility in solution .
- Polymorph screening : Test crystallization solvents (e.g., DMSO vs. ethanol) to identify dominant solid-state forms .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- First aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for ingestion .
How can byproduct formation be minimized during synthesis?
Q. Advanced
- Design of Experiments (DoE) : Optimize temperature, catalyst loading, and reaction time using response surface methodology (e.g., 60–80°C, 1.2 eq. HATU) .
- In-line monitoring : Employ flow chemistry with real-time UV/Vis detection to quench reactions at optimal conversion .
- Byproduct identification : LC-MS to trace impurities (e.g., desulfurized intermediates) and adjust reaction conditions .
What methods determine solubility for in vitro assays?
Q. Basic
- Shake-flask method : Saturate compound in PBS (pH 7.4) or DMSO, followed by HPLC quantification .
- Thermodynamic solubility : Measure equilibrium solubility after 24-hour agitation at 25°C .
How can computational models predict target interactions?
Q. Advanced
- Molecular docking : Use Glide or Schrödinger Suite to simulate binding to active sites (e.g., CGRP receptor) .
- QSAR modeling : Train models with Hammett constants or LogP values to predict bioactivity trends.
- Free energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., methoxy → ethoxy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
